

# Fmoc-leucine-13C6,15N molecular weight and formula

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## Compound of Interest

Compound Name: Fmoc-leucine-13C6,15N

Cat. No.: B12060528

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## In-Depth Technical Guide: Fmoc-L-Leucine-13C6,15N

This guide provides comprehensive technical information on Fmoc-L-leucine-13C6,15N, a critical reagent for researchers, scientists, and professionals involved in drug development and proteomics.

### Core Compound Data

Fmoc-L-leucine and its isotopically labeled counterpart, Fmoc-L-leucine-13C6,15N, are fundamental building blocks in solid-phase peptide synthesis. The incorporation of stable isotopes in the latter enables precise quantification in mass spectrometry-based applications. The key quantitative data for these compounds are summarized below.

Property	Fmoc-L-leucine	Fmoc-L-leucine-13C6,15N
Molecular Formula	C21H23NO4[1][2]	(13C)6C15H23(15N)O4[3]
Molecular Weight	353.4 g/mol [1][2]	360.4 g/mol [3][4]
CAS Number	35661-60-0[1][2][3]	1163133-36-5[3][4]

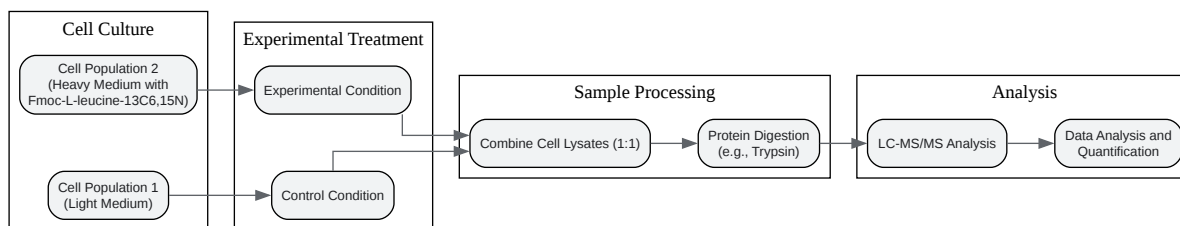
### Experimental Protocols

The primary application of Fmoc-L-leucine-13C6,15N is as an internal standard in quantitative proteomics, often in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). A generalized workflow for a SILAC experiment is as follows:

- **Cell Culture and Labeling:** Two populations of cells are cultured. One is grown in a "light" medium containing standard L-leucine, while the other is grown in a "heavy" medium where the standard L-leucine is replaced with Fmoc-L-leucine-13C6,15N. This metabolic incorporation results in all newly synthesized proteins in the "heavy" population having leucine residues labeled with 13C and 15N.
- **Sample Preparation:** After a sufficient number of cell doublings to ensure near-complete incorporation of the labeled amino acid, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then harvested, and the proteins are extracted and combined in a 1:1 ratio.
- **Protein Digestion:** The combined protein mixture is then digested, typically with trypsin, to generate a complex mixture of peptides.
- **Mass Spectrometry Analysis:** The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). In the mass spectrometer, peptides containing the "heavy" and "light" leucine will appear as pairs of peaks separated by a specific mass difference.
- **Data Analysis:** The relative abundance of the heavy and light peptides is determined by comparing the peak intensities. This ratio directly reflects the relative abundance of the corresponding protein in the two original cell populations, allowing for precise quantification of changes in protein expression in response to the experimental conditions.

## Visualized Workflow

The following diagram illustrates the general workflow of a SILAC experiment utilizing isotopically labeled amino acids like Fmoc-L-leucine-13C6,15N.



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Caption: A generalized workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

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## References

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